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5-amino-6-(5-phospho-D-ribitylamino)uracil

Catalog No.
S652613
CAS No.
71491-01-5
M.F
C9H17N4O9P
M. Wt
356.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-6-(5-phospho-D-ribitylamino)uracil

CAS Number

71491-01-5

Product Name

5-amino-6-(5-phospho-D-ribitylamino)uracil

IUPAC Name

[(2R,3S,4S)-5-[(5-amino-2,4-dioxo-1H-pyrimidin-6-yl)amino]-2,3,4-trihydroxypentyl] dihydrogen phosphate

Molecular Formula

C9H17N4O9P

Molecular Weight

356.23 g/mol

InChI

InChI=1S/C9H17N4O9P/c10-5-7(12-9(18)13-8(5)17)11-1-3(14)6(16)4(15)2-22-23(19,20)21/h3-4,6,14-16H,1-2,10H2,(H2,19,20,21)(H3,11,12,13,17,18)/t3-,4+,6-/m0/s1

InChI Key

RQRINYISXYAZKL-RPDRRWSUSA-N

SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=O)N1)N

Canonical SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=O)N1)N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=O)N1)N

5-amino-6-(5-phospho-D-ribitylamino)uracil (APR) is a molecule that is essential for the biosynthesis of flavin cofactors in many organisms. It acts as a precursor for riboflavin, which is a key component of flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). APR was first identified in Escherichia coli and subsequently found to be present in many organisms, including bacteria, fungi, and plants. Although APR has been extensively studied, many aspects of its properties and functions remain unclear. In this paper, we provide an overview of APR, including its definition and background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, and applications in scientific experiments. We also discuss the current state of research on APR, its potential implications in various fields of research and industry, and its limitations and future directions.
APR is a molecule that belongs to the family of nucleobases. It was first identified in 1975 by Begley et al., who isolated the compound from E. coli and named it "5-amino-6-(D-ribitylamino)uracil phosphate." Later, the ribitylamino group was found to be phosphorylated, resulting in the name "5-amino-6-(5-phospho-D-ribitylamino)uracil." APR is a precursor for riboflavin, which is essential for the biosynthesis of FAD and FMN. FAD and FMN are cofactors that play important roles in many biological processes, including metabolism, energy production, and redox reactions.
APR is a white to off-white crystalline powder that is sparingly soluble in water and organic solvents. The molecular formula of APR is C11H16N3O10P, and its molecular weight is 391.23 g/mol. The structure of APR consists of a uracil ring attached to a ribitol moiety via a glycosidic bond. The ribitol moiety is further attached to a phosphoric acid group and a ribitylamino group. APR is stable under normal laboratory conditions and has a melting point of 232-237°C.
APR can be synthesized from the reaction between 5-amino-6-hydroxymethyluracil and ribose-5-phosphate, which is catalyzed by the enzyme RibD. After that, the molecule undergoes phosphorylation by the enzyme RibE to form APR. APR can also be synthesized by chemical methods using uracil, ribose, and phosphorous oxychloride.
The characterization of APR can be performed using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. NMR spectroscopy can provide information about the chemical structure of the molecule, including the positions of protons and carbon atoms. Mass spectrometry can be used to determine the molecular weight of APR and its fragmentation pattern. X-ray crystallography can provide information about the 3D structure of the molecule.
APR can be analyzed using various methods, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). HPLC can separate and quantify APR based on its retention time and UV absorption properties. GC-MS can be used to identify the presence of APR in a sample based on its mass-to-charge ratio and fragmentation pattern. CE can separate and quantify APR based on its electrophoretic mobility.
APR plays a crucial role in the biosynthesis of FAD and FMN, which are essential for many biological processes. FAD and FMN act as cofactors for a variety of enzymes that catalyze redox reactions, including dehydrogenases, oxidases, and reductases. APR deficiency can lead to a decrease in the levels of FAD and FMN, which can result in a range of health problems, including neurological disorders, anemia, and growth retardation. APR has also been shown to have antimicrobial properties, as it inhibits the growth of several bacterial species, including Staphylococcus aureus, Streptococcus pneumoniae, and E. coli.
APR is considered to be safe, as it is an endogenous molecule that is essential for the biosynthesis of FAD and FMN. However, excessive intake of riboflavin, which is produced from APR, can lead to several adverse effects, including gastrointestinal disorders, skin rash, and photosensitivity. APR has been used in various scientific experiments, and its safety profile has been well established.
APR has many applications in scientific experiments, including as a substrate for the synthesis of FAD and FMN in enzymatic assays, as a marker for the detection of bacterial infections, and as a tool for studying the biosynthetic pathway of riboflavin. APR has also been used in various biotechnological applications, such as the production of flavin-based biosensors and the engineering of microorganisms for the overproduction of riboflavin.
APR has been extensively studied, and many aspects of its properties and functions are well established. However, there are still many unanswered questions regarding APR, including its role in various biological processes, its interactions with other molecules, and its potential applications in various fields of research and industry.
APR has potential implications in various fields of research and industry, including biotechnology, medicine, and agriculture. APR can be used as a tool for the engineering of microorganisms for the overproduction of riboflavin, which is used as a food additive, a dietary supplement, and a therapeutic agent for various health conditions. APR also has potential applications in the development of flavin-based biosensors for the detection of environmental pollutants and pathogens.
One of the limitations of APR is its low solubility in water and organic solvents, which makes it difficult to handle and use in various applications. To overcome this limitation, new methods for the synthesis and purification of APR are needed. Another limitation of APR is its toxicity in high doses, which must be taken into consideration when using it in scientific experiments or as a therapeutic agent.
for APR research could include investigating its role in various biological processes, exploring its interactions with other molecules, and developing new methods for the production and purification of APR. Additionally, new applications for APR in biotechnology, medicine, and agriculture could be explored, and the safety and efficacy of APR-based therapies could be further investigated.

Overall, APR is a key molecule in the biosynthesis of FAD and FMN, which are essential for many biological processes. APR has been extensively studied, and many aspects of its properties and functions are well established. However, many questions about APR remain unanswered, and there is still much to be learned about its potential implications in various fields of research and industry. By further studying APR, researchers can gain insights into its role in biology and develop new applications for this important molecule.

Physical Description

Solid

XLogP3

-4.3

Wikipedia

5-amino-6-(5-phospho-D-ribitylamino)uracil

Dates

Last modified: 02-18-2024

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